Ethyl 2,5-dimethylfuran-3-carboxylate

Physicochemical property differentiation Analytical method development Solvent optimization

Ethyl 2,5-dimethylfuran-3-carboxylate (CAS 29113-63-1) is a trisubstituted furan derivative bearing an ethyl ester at the 3-position and methyl groups at the 2- and 5-positions. With a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol , this compound serves as a bio-based building block in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals.

Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
CAS No. 29113-63-1
Cat. No. B1295291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,5-dimethylfuran-3-carboxylate
CAS29113-63-1
Molecular FormulaC9H12O3
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC(=C1)C)C
InChIInChI=1S/C9H12O3/c1-4-11-9(10)8-5-6(2)12-7(8)3/h5H,4H2,1-3H3
InChIKeyDNYLSCDHFCSDRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,5-dimethylfuran-3-carboxylate (CAS 29113-63-1): A Differentiated Furan-3-carboxylate Ester for Specialized Chemical Sourcing


Ethyl 2,5-dimethylfuran-3-carboxylate (CAS 29113-63-1) is a trisubstituted furan derivative bearing an ethyl ester at the 3-position and methyl groups at the 2- and 5-positions [1]. With a molecular formula of C9H12O3 and a molecular weight of 168.19 g/mol , this compound serves as a bio-based building block in organic synthesis, particularly as an intermediate for pharmaceuticals and agrochemicals [2]. Its unique substitution pattern on the furan ring imparts distinct physicochemical properties and reactivity compared to isomeric or homologated furan carboxylates, making it a compound of specific procurement interest rather than a generic commodity.

2,5-Dimethyl-3-ethyl ester substitution pattern for targeted synthesis
Bio-based building block for pharmaceutical and agrochemical intermediate research
Differentiated reactivity vs. regioisomeric furan carboxylates

Why Ethyl 2,5-dimethylfuran-3-carboxylate Cannot Be Replaced by Generic Furan Carboxylates


Furan carboxylates are not interchangeable due to profound differences in physicochemical properties, biological activity, and synthetic utility dictated by subtle structural variations [1]. For instance, the replacement of a methyl group with an ethyl ester moiety significantly alters lipophilicity (LogP), boiling point, and density, which in turn impacts formulation, separation, and reaction outcomes [2]. Moreover, the specific 2,5-dimethyl substitution pattern on the furan ring is critical for biological activity; derivatives of the related 2,5-dimethylfuran-3-carboxylic acid have demonstrated potent inhibition of IDO1 (IC50 = 4.0 nM), a key target in cancer immunotherapy, whereas other furan isomers lack this activity [3]. Therefore, assuming functional or property equivalence between ethyl 2,5-dimethylfuran-3-carboxylate and its close analogs—such as methyl 2,5-dimethylfuran-3-carboxylate or ethyl 2-methylfuran-3-carboxylate—without empirical verification will lead to experimental failure and wasted procurement resources.

Ester chain length shifts lipophilicity and boiling range Methyl ester analog may alter solubility, retention, and distillation profiles; method transfer requires re-validation.
Substitution geometry is critical for bioactive scaffold context 2-Methyl or regioisomeric furan carboxylates do not provide the same IDO1 pharmacophore research context; activity is not interchangeable.
Isomer-specific synthetic accessibility may differ 2,4-Disubstituted isomers rely on precious-metal catalysts and complex conditions, complicating direct substitution.

Ethyl 2,5-dimethylfuran-3-carboxylate: Quantified Differentiation vs. Closest Analogs for Informed Procurement


Enhanced Lipophilicity vs. Methyl Ester Analog for Improved Organic Solubility and Chromatographic Resolution

Ethyl 2,5-dimethylfuran-3-carboxylate exhibits a computed LogP (XLogP3) of 2.3, which is 0.7 units higher than its methyl ester analog methyl 2,5-dimethylfuran-3-carboxylate (XLogP3 = 1.6) [1]. This increased lipophilicity translates to superior solubility in organic solvents and enhanced retention in reversed-phase HPLC, a critical factor for purification and analytical workflows. The difference is directly attributable to the extended alkyl chain of the ethyl ester moiety.

Lipophilicity (XLogP3)
Head-to-head
2.3 vs 1.6 (Δ = 0.7)
Supports increased organic solubility and altered retention context.
Computed XLogP3; experimental confirmation advised.
Physicochemical property differentiation Analytical method development Solvent optimization

Significantly Elevated Boiling Point for High-Temperature Reactions and Distillation-Based Purification

The ethyl ester of 2,5-dimethylfuran-3-carboxylic acid demonstrates a substantially higher boiling point (257.1°C at 760 mmHg) compared to its methyl ester analog (198.0°C at 760 mmHg) [1]. This 59°C difference provides a wider operational window for high-temperature synthetic transformations and facilitates its separation from lower-boiling impurities or solvents via fractional distillation. The elevated boiling point also indicates lower volatility, reducing evaporative loss during prolonged reactions.

Boiling Point (760 mmHg)
Head-to-head
257.1 °C vs 198.0 °C (Δ = 59.1 °C)
Enables high-temperature reactions and distillation-based purification context.
Methyl ester may co-distill with common polar aprotic solvents.
Synthetic process development Thermal stability Purification method selection

Lower Density for Improved Liquid-Liquid Extraction and Phase Separation Dynamics

Ethyl 2,5-dimethylfuran-3-carboxylate possesses a density of 1.0478 g/mL, which is marginally higher than that of the mono-methylated analog ethyl 2-methylfuran-3-carboxylate (density = 1.01–1.078 g/mL range, with a commonly reported value of 1.01 g/mL at 25°C) [1]. This density differential ensures distinct layering behavior in biphasic aqueous-organic extractions, particularly against aqueous phases, allowing for cleaner phase cuts and reduced cross-contamination during workup. The difference, though small, is critical in large-scale processes where emulsion formation is problematic.

Density (25 °C)
Head-to-head
1.0478 g/mL vs 1.01 g/mL (Δ = 0.0378)
Supports liquid-liquid extraction and cleaner phase separation context.
Small density difference can reduce emulsion formation in workup.
Workup efficiency Liquid-liquid extraction Process engineering

Superior IDO1 Inhibitory Activity of Acid Derivative: A Proxy for Bioactive Scaffold Potential

While the ethyl ester itself is a prodrug/synthetic intermediate, the parent carboxylic acid—2,5-dimethylfuran-3-carboxylic acid—derived from its hydrolysis, serves as the core pharmacophore for potent IDO1 inhibitors. A derivative of this acid (compound 19a) demonstrated exceptional IDO1 inhibition with a cellular IC50 of 4.0 nM in HeLa cells and 4.6 nM in THP-1 cells [1]. In contrast, alternative furan scaffolds lacking the 2,5-dimethyl substitution pattern (e.g., 2-methylfuran-3-carboxylic acid derivatives) do not exhibit comparable potency in the same assay class, underscoring the critical importance of the specific substitution geometry present in the target compound.

IDO1 Inhibition (Acid Derivative)
Class-level
IC50 4.0 nM (HeLa)
Reported scaffold activity context; class-level inference from acid derivative.
Hydrolysis to carboxylic acid required; scaffold-dependent interpretation.
Medicinal chemistry Immuno-oncology Structure-activity relationship

Established Synthetic Accessibility via Solvent-Free Acid-Catalyzed Cyclization

Ethyl 2,5-dimethylfuran-3-carboxylate can be prepared directly from diethyl 2,3-diacetylsuccinate via treatment with aqueous HCl under organic solvent-free conditions [1]. This represents a significantly simpler and more environmentally benign synthesis compared to multi-step routes required for other 2,5-disubstituted furan-3-carboxylate isomers, which often rely on precious metal catalysts (e.g., Ag2CO3) and specialized ligands [2]. The reported procedure yields the target compound without the need for column chromatography, a major advantage for cost-effective, large-scale procurement or in-house preparation.

Synthetic Route
Cross-study
Solvent-free, HCl-catalyzed cyclization
Simplified preparation avoids precious-metal catalysts and column chromatography.
Reported direct synthesis from diethyl 2,3-diacetylsuccinate.
Green chemistry Process chemistry Scale-up feasibility

Moderate Acute Toxicity Profile Supports Standard Laboratory Handling vs. More Hazardous Carboxylic Acid

According to GHS classification, ethyl 2,5-dimethylfuran-3-carboxylate is assigned Hazard Statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, its hydrolysis product—2,5-dimethylfuran-3-carboxylic acid—carries additional hazard designations (R36/37/38) and is a solid with a higher melting point (137-140°C), which can complicate handling and pose different exposure risks [1]. The liquid ester form with moderate toxicity allows for standard laboratory handling protocols (PPE, fume hood) without the specialized containment or dust control measures required for fine-particulate acids.

GHS Hazard Profile
Supporting evidence
H302, H315, H319, H335 (liquid ester) vs. R36/37/38 (solid acid)
Liquid form with moderate hazard profile supports standard laboratory handling context.
Ester presents different exposure routes than the solid carboxylic acid.
Safety assessment Occupational health Regulatory compliance

Ethyl 2,5-dimethylfuran-3-carboxylate: Evidence-Backed Use Cases for Scientific and Industrial Laboratories


Synthesis of Potent IDO1 Inhibitors for Cancer Immunotherapy Research

Procure ethyl 2,5-dimethylfuran-3-carboxylate as a key intermediate for constructing the 2,5-dimethylfuran-3-carboxylic acid pharmacophore. This scaffold is essential for developing low-nanomolar IDO1 inhibitors (IC50 = 4.0 nM in HeLa cells), a validated target in immuno-oncology [1]. The compound provides the necessary substitution pattern and ester handle for further derivatization, enabling structure-activity relationship studies that would be impossible with generic furan carboxylates lacking the 2,5-dimethyl motif [1].

High-Temperature Synthetic Transformations and Distillation-Based Purification Protocols

Utilize ethyl 2,5-dimethylfuran-3-carboxylate in reaction sequences requiring elevated temperatures (up to 250°C) due to its high boiling point of 257.1°C . Its low volatility minimizes evaporative loss during prolonged heating, and its distinct boiling point allows for effective separation from lower-boiling byproducts or solvents via fractional distillation [2]. This is a marked advantage over the methyl ester analog (bp 198°C), which may co-distill with common high-boiling solvents.

Green Chemistry Process Development Using Solvent-Free Cyclization

Leverage the established solvent-free synthesis of ethyl 2,5-dimethylfuran-3-carboxylate from diethyl 2,3-diacetylsuccinate for process intensification and waste reduction [3]. This route avoids the need for precious metal catalysts and complex purification steps, aligning with principles of green chemistry and enabling cost-effective scale-up for industrial production of furan-based intermediates [3].

Preparative Chromatography and Liquid-Liquid Extraction Method Development

Employ ethyl 2,5-dimethylfuran-3-carboxylate as a test analyte or internal standard in reversed-phase HPLC method development, capitalizing on its elevated LogP (2.3) for improved retention and resolution from polar impurities [4]. Its density (1.0478 g/mL) facilitates clean phase separation in biphasic extractions, making it a model compound for optimizing liquid-liquid extraction protocols for moderately lipophilic furan derivatives [5].

Application
Selection Property
Validation Focus
IDO1 pathway probe synthesis
2,5-dimethylfuran-3-carboxylate scaffold access
IDO1 inhibition assay endpoint context
High-temperature reaction and distillation protocols
Elevated boiling point relative to methyl ester analog
Thermal stability and fractional distillation verification
Solvent-free cyclization process scale-up
Direct synthesis route without precious-metal catalysts
Process green metrics and yield optimization
Reversed-phase HPLC and extraction method development
Increased lipophilicity and distinct density
Retention reproducibility and phase separation efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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